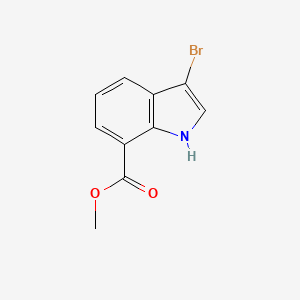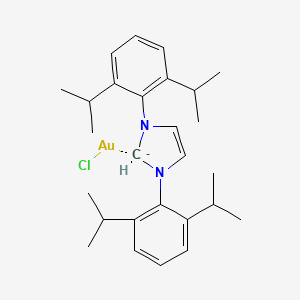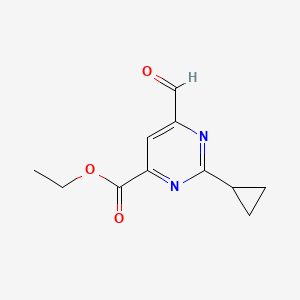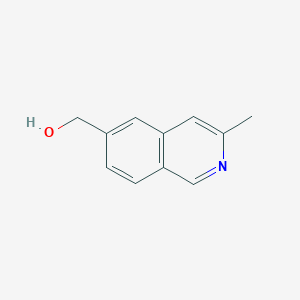![molecular formula C16H15NO4 B13921375 Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate is an organic compound that features a nicotinate ester linked to a phenyl ring substituted with a 1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the introduction of the 1,3-dioxolane ring through a cyclization reaction. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The cyclization step can be carried out using automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can act as a protecting group, influencing the compound’s reactivity and stability. The nicotinate ester moiety may interact with biological systems, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the dioxolane ring.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: A nicotinate ester with additional halogen and trifluoromethyl substituents.
Uniqueness
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
methyl 5-[4-(1,3-dioxolan-2-yl)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-19-15(18)14-8-13(9-17-10-14)11-2-4-12(5-3-11)16-20-6-7-21-16/h2-5,8-10,16H,6-7H2,1H3 |
Clé InChI |
KRDAFPLPLUDIQM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



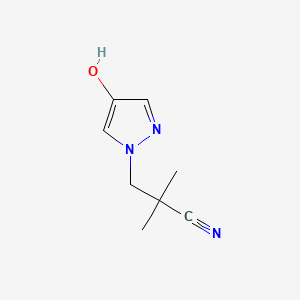

![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)

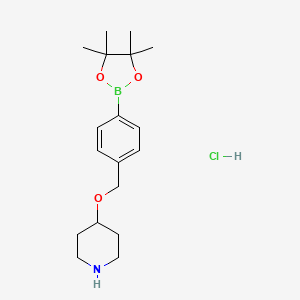
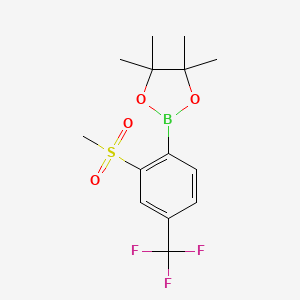
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
